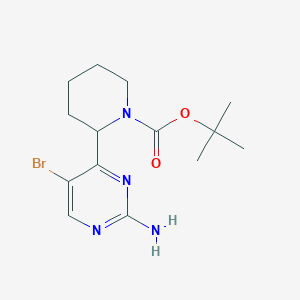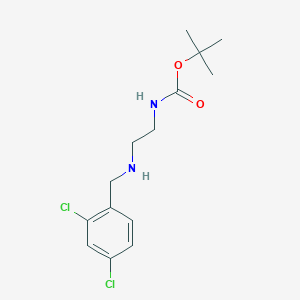
tert-Butyl (2-((2,4-dichlorobenzyl)amino)ethyl)carbamate
Übersicht
Beschreibung
“tert-Butyl (2-((2,4-dichlorobenzyl)amino)ethyl)carbamate” is a chemical compound with the CAS Number: 1439823-61-6 . It has a molecular weight of 319.23 .
Synthesis Analysis
The synthesis of carbamates like “this compound” often involves amination (carboxylation) or rearrangement . A three-component coupling of amines, carbon dioxide, and halides enables an efficient synthesis of carbamates . The use of Si (OMe) 4 as a nonmetallic regenerable reagent and DBU as a CO 2 capture agent and catalyst enables the direct conversion of low-concentration CO 2 into carbamates .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C14H20Cl2N2O2 .Chemical Reactions Analysis
Carbamates are widely utilized as a peptide bond surrogate in medicinal chemistry due to their chemical stability and capability to permeate cell membranes . The carbamate functionality imposes a degree of conformational restriction due to the delocalization of nonbonded electrons on nitrogen into the carboxyl moiety .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 319.23 .Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies
A key area of research involving tert-butyl carbamates like tert-Butyl (2-((2,4-dichlorobenzyl)amino)ethyl)carbamate is the development of synthetic methodologies. For instance, Zhong-Qian Wu (2011) demonstrated a method involving the protection of amino groups with di-tert-butyl dicarbonate, followed by condensation and de-protection processes to yield specific carbamate compounds Wu, 2011. Similarly, Zhao et al. (2017) established a rapid synthetic route for a closely related tert-butyl carbamate, which is an intermediate in biologically active compounds Zhao et al., 2017.
Crystallographic Studies
Crystallographic studies have also been a significant area of research. For example, Kant et al. (2015) investigated the crystal structure of a tert-butyl carbamate derivative, providing insights into its molecular conformation and interactions within the crystal lattice Kant et al., 2015.
Chemical Reactions and Transformations
Chemical reactions and transformations involving tert-butyl carbamates have been explored extensively. Lebel and Leogane (2005) described a mild and efficient one-pot Curtius rearrangement for synthesizing Boc-protected amines from carboxylic acids, highlighting the versatility of tert-butyl carbamates in synthetic chemistry Lebel & Leogane, 2005. Another study by Harris et al. (2011) focused on the development of nitrogen source reagents for intermolecular aminohydroxylation reactions, further emphasizing the role of tert-butyl carbamates in facilitating complex chemical transformations Harris et al., 2011.
Glycosylation and Carbamate Transformations
Henry and Lineswala (2007) explored the glycosylative transcarbamylation of tert-butyl carbamates, demonstrating their utility in the efficient synthesis of novel glycoconjugates Henry & Lineswala, 2007. This research underlines the importance of tert-butyl carbamates in the construction of complex molecules for various applications.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl N-[2-[(2,4-dichlorophenyl)methylamino]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20Cl2N2O2/c1-14(2,3)20-13(19)18-7-6-17-9-10-4-5-11(15)8-12(10)16/h4-5,8,17H,6-7,9H2,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEECOBDSVZVCCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNCC1=C(C=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



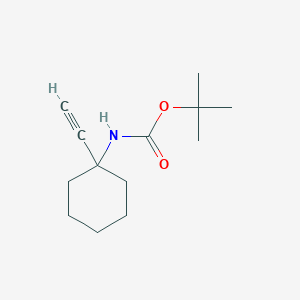
![tert-butyl hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide](/img/structure/B1405707.png)

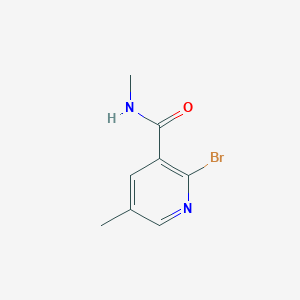



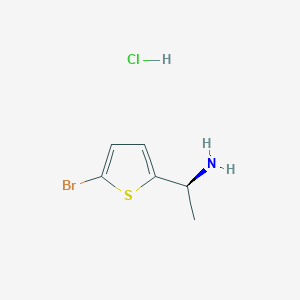

![6,8-Dichloroimidazo[1,2-a]pyrazine](/img/structure/B1405718.png)
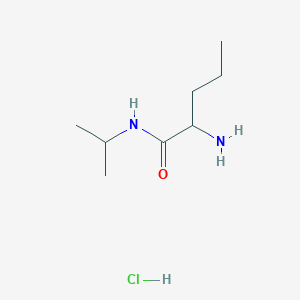
![[1-(Morpholin-4-ylcarbonyl)propyl]amine hydrochloride](/img/structure/B1405720.png)
